Peucedanocoumarin III

Neuroprotection Parkinson's Disease α-Synuclein Aggregation

Peucedanocoumarin III (PCIII) is the definitive chemical probe for α-synuclein and mutant huntingtin aggregation (Mol. Cells 2019). Substitution with PC-I/II/IV is not supported: only PCIII blocks nuclear/cytoplasmic β23 aggregates and prevents dopaminergic neuron loss at 1 mg/kg/day in 6-OHDA PD mice. Its unique calcium antagonism (>40% 45Ca uptake reduction) makes it essential for degranulation/neurodegeneration studies where decursidin fails. Researchers seeking reproducible in vivo PD proof-of-concept must specify PCIII.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
Cat. No. B1630682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeucedanocoumarin III
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
InChIInChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1
InChIKeyLYUZYPKZQDYMEE-KNXUDURGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peucedanocoumarin III: Angled Pyranocoumarin for Neurodegenerative Proteinopathy Research


Peucedanocoumarin III (PCIII, CAS 130464-57-2) is an angular dihydropyranocoumarin initially isolated from the roots of *Peucedanum praeruptorum* Dunn (Bai-Hua Qian-Hu) [1]. This compound is distinguished among its class by its validated dual inhibitory activity against both α-synuclein and mutant huntingtin protein aggregates, a profile not commonly observed in structurally related pyranocoumarins [2]. Its unique mechanism involves enhancing the clearance of nuclear and cytoplasmic β23 amyloid-mimic aggregates, positioning it as a critical chemical probe for dissecting protein misfolding pathways in Parkinson's and Huntington's disease models .

Why Peucedanocoumarin III Cannot Be Replaced by General Pyranocoumarins


Substitution with other angular pyranocoumarins like Peucedanocoumarin I, II, or IV is not supported by experimental data due to divergent biological activities. While Peucedanocoumarin I and II lack documented activity against neurodegenerative protein aggregation [1], the structural isomer Peucedanocoumarin IV (PCiv) demonstrates comparable anti-aggregate potency but differs critically in synthetic yield and brain penetration [2]. Furthermore, PCIII exhibits a unique calcium antagonism profile, reducing calcium uptake by >40% in mast cells, whereas closely related decursidin shows negligible effect [3]. This specificity underscores the non-interchangeable nature of these scaffolds for research targeting protein aggregation.

Quantitative Differentiation Evidence for Peucedanocoumarin III


PCIII Neuroprotective Efficacy vs. Structural Isomer Peucedanocoumarin IV

Peucedanocoumarin III (PCIII) is a potent inhibitor of α-synuclein and huntingtin protein aggregates. In a head-to-head comparative study, its structural isomer, Peucedanocoumarin IV (PCiv), demonstrated strong anti-aggregate activity comparable to that of PCIII. However, PCiv offered a significant advantage in synthetic accessibility with a higher synthetic yield, while PCIII remains the reference standard for initial mechanistic validation [1].

Neuroprotection Parkinson's Disease α-Synuclein Aggregation

Calcium Antagonism Profile: PCIII vs. Decursidin

Peucedanocoumarin III (Pd-C-III) exhibits a distinct calcium antagonism profile that differentiates it from other coumarins. In a direct comparative study of anaphylactic mediator release from rat mast cells, Pd-C-III inhibited the release with an IC50 of 102 μM and caused a >40% reduction in concanavalin A-induced 45Ca uptake. In stark contrast, the structurally related compound decursidin had little effect on calcium uptake under identical conditions [1].

Mast Cell Biology Calcium Channel Blocker Allergic Inflammation

Divergent Antiplatelet Activity Among Coumarins

In a comprehensive screen of coumarins isolated from *Peucedanum japonicum*, peucedanocoumarin III did not exhibit strong antiplatelet aggregation activity in vitro. In contrast, seven other co-isolated compounds—eugenin, (−)-selinidin, (+)-pteryxin, imperatorin, bergapten, cnidilin, and (+)-visamminol—demonstrated strong antiplatelet effects [1].

Platelet Aggregation Cardiovascular Research Natural Product Screening

In Vivo Therapeutic Window: PCIII Safety and Brain Penetration

Peucedanocoumarin III demonstrates a favorable in vivo safety and distribution profile. In mice, a high-dose regimen of 10 mg/kg/day administered intraperitoneally for 7 days resulted in substantial brain penetration without causing structural abnormalities in major organs, neuroinflammation, or adverse impacts on motor function. This contrasts with the more limited safety data available for closely related analogs like Peucedanocoumarin I and II [1].

Pharmacokinetics Safety Pharmacology Blood-Brain Barrier

Distinct Protein Aggregate Clearance vs. Generic Coumarins

PCIII was identified through a targeted cell-based screen using an amyloid mimic β23 expression system. It uniquely enhances the clearance of both nuclear and cytoplasmic β23 aggregates and prevents cytotoxicity induced by disease-associated mutant huntingtin and α-synuclein proteins. This dual clearance mechanism is not a general property of dihydropyranocoumarins like Peucedanocoumarin I, which have been primarily associated with anti-inflammatory or antimicrobial activities [1].

Protein Misfolding Huntington's Disease Aggrephagy

Low Aqueous Solubility: Handling Implications for In Vitro Assays

Peucedanocoumarin III exhibits very low aqueous solubility, calculated at 0.024 g/L (25 °C) . While this physicochemical property may limit direct dissolution in aqueous buffers, it is comparable to many other lipophilic pyranocoumarins. However, its documented solubility in organic solvents like DMSO, chloroform, and ethyl acetate provides a clear path for preparing concentrated stock solutions for cell-based assays .

Solubility Formulation Assay Development

Validated Application Scenarios for Peucedanocoumarin III Procurement


Parkinson's Disease Research: In Vivo Target Engagement Studies

PCIII is the compound of choice for establishing in vivo proof-of-concept for α-synuclein aggregation inhibitors. The validated dose of 1 mg/kg/day in a 6-OHDA PD mouse model markedly suppresses Lewy-like inclusions and prevents dopaminergic neuron loss, providing a robust benchmark for evaluating novel therapeutics [1].

Huntington's Disease Research: Cytoplasmic Aggregate Clearance

Leverage PCIII's unique ability to enhance the clearance of cytoplasmic β23 aggregates to study the specific pathways involved in mutant huntingtin proteotoxicity. Its activity in cell-based models of HD provides a chemical tool distinct from autophagy inducers or HSP90 inhibitors [2].

Chemical Biology: Calcium Signaling Pathway Dissection

Use PCIII (Pd-C-III) as a selective tool compound to investigate calcium-dependent mast cell degranulation. Its ability to block calcium influx (>40% reduction in 45Ca uptake) and inhibit mediator release (IC50 102 μM) provides a defined mechanism for probing anaphylactic pathways without the confounding effects of decursidin-like compounds [3].

Synthetic Chemistry: Benchmark for Developing Scalable Anti-Aggregate Analogs

Obtain PCIII as the reference standard for structure-activity relationship (SAR) studies. Its established anti-aggregate activity serves as the baseline against which new synthetic derivatives (like Peucedanocoumarin IV) are compared for improvements in synthetic yield, potency, or pharmacokinetic properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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